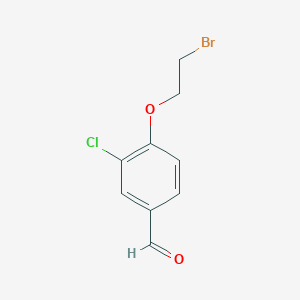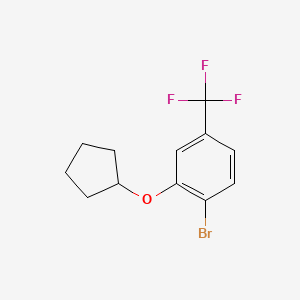
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is a compound that serves as an intermediate in the synthesis of various chemical structures. For instance, it has been involved in reactions to create functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder components. These reactions demonstrate the compound's utility in generating complex molecules with specific functionalities, which are important in materials science and organic synthesis (Volle & Schlosser, 2002).
Organic Synthesis Techniques
Research has explored the use of 1-bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene in advanced organic synthesis techniques. For example, its reactions with lithium diisopropylamide (LDA) have been studied to understand its role in generating phenyllithium intermediates. These intermediates are crucial for further chemical transformations, illustrating the compound's role in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Fluorescence Properties
The compound has also been examined for its fluorescence properties. Studies have synthesized derivatives to investigate their potential in light-emitting applications. These studies underscore the importance of 1-bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene derivatives in developing new materials for optoelectronic devices (Liang Zuo-qi, 2015).
Material Science Applications
In material science, the compound's derivatives have been used to create mixed chromophore perfluorocyclobutyl (PFCB) copolymers, highlighting its utility in crafting materials with specific optical properties. These copolymers show potential for tailored light emission, indicating the compound's role in the development of novel materials for lighting and display technologies (Neilson et al., 2007).
Propriétés
IUPAC Name |
1-bromo-2-cyclopentyloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O/c13-10-6-5-8(12(14,15)16)7-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFJKCWSNICSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
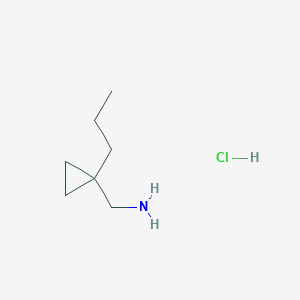
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
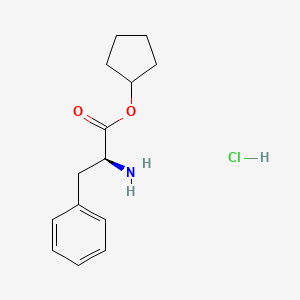
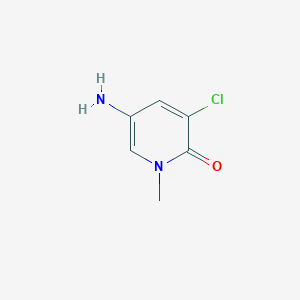
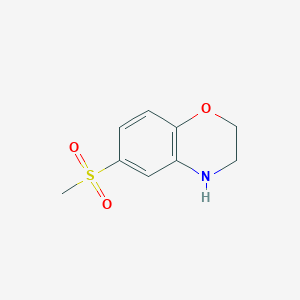
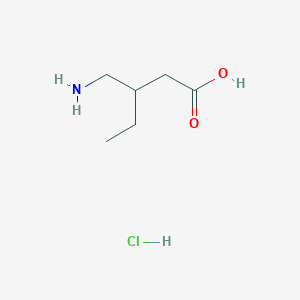
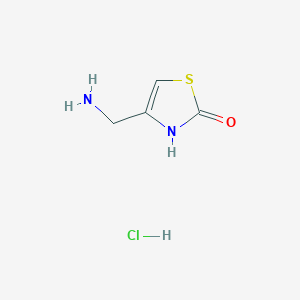
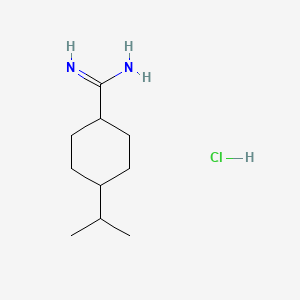
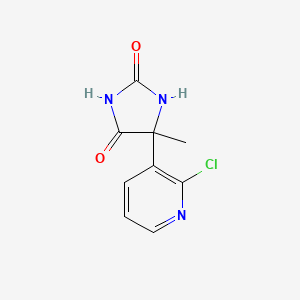
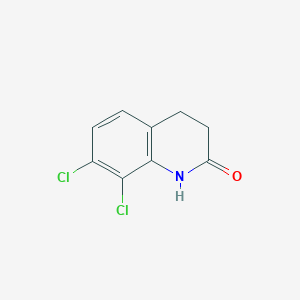
![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
